4-Ethyl-1H-imidazole-1,2-diamine
Description
4-Ethyl-1H-imidazole-1,2-diamine is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with an ethyl group at the 4-position and two amine groups at the 1- and 2-positions. Imidazole derivatives are known for their role in coordination chemistry, catalysis, and drug design due to their electron-rich aromatic systems and hydrogen-bonding capabilities . The ethyl substituent in this compound likely enhances lipophilicity, influencing solubility and reactivity compared to unsubstituted imidazole diamines.
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-ethylimidazole-1,2-diamine |
InChI |
InChI=1S/C5H10N4/c1-2-4-3-9(7)5(6)8-4/h3H,2,7H2,1H3,(H2,6,8) |
InChI Key |
PMIOCMGGLCLUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1H-imidazole-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine-substituted imidazoles.
Substitution: The ethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Ethyl-1H-imidazole-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical Properties
Research Findings and Trends
- Pharmaceutical Relevance : Imidazole and triazole diamines are prioritized in drug discovery for their ability to mimic natural heterocycles (e.g., histidine). Ethyl substitution may optimize pharmacokinetics by balancing lipophilicity and bioavailability .
- Reactivity Challenges : Bulky substituents (e.g., ethyl) can hinder synthetic yields, as seen in nitro-analogues with poor solubility .
- Computational Modeling : DFT studies on aliphatic amines demonstrate that electron density at amine groups correlates with corrosion inhibition efficiency—a principle applicable to imidazole diamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
